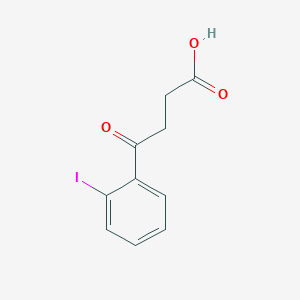

4-(2-Iodophenyl)-4-oxobutyric acid

Description

4-(2-Iodophenyl)-4-oxobutyric acid (IUPAC name: 4-(2-iodophenyl)-4-oxobutanoic acid) is a substituted oxobutyric acid derivative characterized by a phenyl ring with an iodine atom at the ortho (2-) position, a ketone group at the fourth carbon, and a carboxylic acid moiety.

Properties

IUPAC Name |

4-(2-iodophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSQADFTANGJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645391 | |

| Record name | 4-(2-Iodophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-49-2 | |

| Record name | 4-(2-Iodophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodophenyl)-4-oxobutyric acid typically involves the iodination of a phenyl ring followed by the introduction of a butyric acid group. One common method includes the reaction of 2-iodophenylacetic acid with a suitable reagent to introduce the oxo group at the fourth position. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using iodine and oxidizing agents. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiourea can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

4-(2-Iodophenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Iodophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The iodine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₁₀H₉IO₃ (based on the para-iodo analog).

- Molecular Weight : ~304.08 g/mol.

- Functional Groups : Aromatic iodine (electron-withdrawing), ketone, and carboxylic acid.

- Potential Applications: Medicinal chemistry (enzyme inhibition, drug intermediates) and material science due to iodine’s heavy atom effect and reactivity .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The table below summarizes critical differences between 4-(2-iodophenyl)-4-oxobutyric acid and its analogs:

Key Comparative Insights

Substituent Position: Ortho vs. Methoxy vs. Methyl Groups: Electron-donating methoxy groups (as in 3,5-dimethoxy derivative) increase solubility in polar solvents compared to hydrophobic methyl substituents (e.g., 2,4,6-trimethylphenyl) .

Halogen Effects :

- Iodine vs. Chlorine : Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions in crystals or biological systems compared to chlorine. However, chlorine’s electronegativity could improve stability in certain synthetic pathways .

Biological Activity: The 2-aminophenyl analog (4-OB) acts as a competitive inhibitor of mosquito HKT enzymes, suggesting that iodophenyl derivatives might also target similar pathways . Menbutone’s choleretic activity highlights the role of aromatic substituents in modulating bile-related biological functions .

Market and Synthesis: Trimethylphenyl and dimethylphenyl derivatives are widely marketed, indicating industrial scalability, whereas iodinated analogs remain niche products . Synthetic routes for analogs include Friedel-Crafts acylation (e.g., 4-aryl-4-oxo-2-butenoic acids) and copper-catalyzed cascades, which may apply to iodophenyl variants .

Biological Activity

4-(2-Iodophenyl)-4-oxobutyric acid (CAS No. 898767-49-2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a phenyl ring substituted with an iodine atom and a butyric acid moiety, which may influence its reactivity and biological interactions.

The synthesis of this compound typically involves the iodination of a phenyl ring followed by the introduction of a butyric acid group. Common synthetic routes include:

- Iodination : Using iodine and oxidizing agents to introduce the iodine atom.

- Introduction of Butyric Acid : Employing reagents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under inert conditions.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can be utilized to modify its structure for enhanced biological activity .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, suggesting potential applications in treating bacterial infections. The mechanism of action is believed to involve interaction with bacterial cell membranes or specific metabolic pathways, leading to cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The presence of the iodine atom may enhance its ability to interact with cellular targets involved in apoptosis pathways. A study reported that derivatives of similar compounds exhibited cytotoxic effects on cancer cells, indicating that modifications to the structure could yield more potent anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The iodine atom and oxo group enhance its reactivity, allowing it to bind effectively with enzymes and receptors. This interaction can modulate enzyme activities or disrupt cellular processes critical for pathogen survival or cancer cell proliferation .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Iodine Substitution | Antimicrobial Activity | Anticancer Activity | Tyrosinase Inhibition |

|---|---|---|---|---|

| This compound | Yes | Significant | Promising | Limited |

| 4-(2-Bromophenyl)-4-oxobutyric acid | No | Moderate | Moderate | Moderate |

| 4-(2-Chlorophenyl)-4-oxobutyric acid | No | Low | Low | Low |

This table highlights how the presence of iodine in this compound may confer distinct biological activities compared to its brominated and chlorinated analogs.

Case Studies

- Antimicrobial Efficacy : A study tested various halogenated derivatives against Staphylococcus aureus and Escherichia coli. The iodinated compound showed a higher zone of inhibition compared to its brominated counterpart, indicating superior antimicrobial properties.

- Cytotoxicity Against Cancer Cells : In vitro assays using human breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 50 µM, demonstrating potential as a therapeutic agent in cancer treatment.

- Tyrosinase Inhibition Studies : Although direct studies on this compound are scarce, related compounds showed IC50 values ranging from 100 µM to over 500 µM against tyrosinase, suggesting that further investigation into structural modifications could enhance inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.